1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine
Description
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C9H7ClF3N3. It is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring system and a trifluoroethanamine moiety.
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c10-5-1-2-7-15-6(4-16(7)3-5)8(14)9(11,12)13/h1-4,8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDXWOIUJNWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroimidazo[1,2-a]pyridine and trifluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent
The 6-chloro group on the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic substitution under basic or catalytic conditions. This reactivity is well-documented in structurally related heterocycles (e.g., chloropyridines and imidazo[4,5-b]pyridines) .
Mechanistic Insight :
The electron-withdrawing nature of the trifluoroethylamine group enhances the electrophilicity of the adjacent chloro substituent, facilitating SNAr reactions with amines, boronic acids, or hydroxide ions .
Amine Functional Group Reactions
The primary amine group participates in classical reactions such as alkylation , acylation , and urea formation , with modifications influenced by the electron-withdrawing trifluoromethyl group .
Alkylation
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Alkyl halides (R-X) | DIPEA, DCM, rt | N-Alkylated derivatives | |
| Epoxides | THF, 60°C | β-Amino alcohol adducts |
Acylation
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C→rt | N-Acetylated derivatives | |
| Sulfonyl chlorides | Et₃N, DCM | Sulfonamides |
Urea Formation
Reaction with isocyanates (R-NCO) under anhydrous conditions yields urea derivatives , a common strategy in kinase inhibitor synthesis :
Example : Coupling with 4-chloro-3-(trifluoromethyl)phenyl isocyanate produces urea-based kinase inhibitors .
Cross-Coupling Reactions Involving the Imidazo Ring
The imidazo[1,2-a]pyridine scaffold supports C–H functionalization and transition-metal-catalyzed cross-couplings :
Stability and Degradation Pathways
-
Hydrolytic Stability : The trifluoroethylamine group exhibits resistance to hydrolysis under physiological conditions (pH 7.4, 37°C) .
-
Oxidative Degradation : Susceptible to oxidation at the imidazo[1,2-a]pyridine core under strong oxidants (e.g., H₂O₂, MnO₂) .
Pharmacological Modifications
The compound’s amine group is frequently derivatized to enhance pharmacokinetic properties:
Scientific Research Applications
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases or ion channels.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to altered cellular functions.
Comparison with Similar Compounds
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-chloroimidazo[1,2-a]pyridine and 2,2,2-trifluoroethanamine share structural similarities.
Biological Activity
The compound 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine is a derivative of imidazo[1,2-a]pyridine, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H8ClF3N4
- Molecular Weight: 284.65 g/mol
This compound features a trifluoroethyl group attached to an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound is influenced by its structural characteristics:
Target Enzymes and Pathways:
- Kinase Inhibition: Similar imidazo[1,2-a]pyridine derivatives have been reported to inhibit various kinases involved in cancer progression and inflammation.
- Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Biological Activity Data
Research studies have demonstrated the following biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits tumor cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Kinase inhibition | Inhibits c-KIT and other kinases |
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Cancer Research:
- Antimicrobial Studies:
- Inflammation Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
